(4-Butoxybutan-2-YL)benzene
Description
(4-Butoxybutan-2-YL)benzene is a benzene derivative featuring a branched butoxybutane substituent at the para position. Its molecular structure combines a benzene ring with a four-carbon ether chain, which may influence its solubility, reactivity, and thermal stability compared to simpler benzene derivatives .
Properties
CAS No. |
779-57-7 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4-butoxybutan-2-ylbenzene |
InChI |
InChI=1S/C14H22O/c1-3-4-11-15-12-10-13(2)14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3 |
InChI Key |
VDHZGEBIFIBVDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxybutan-2-YL)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzene with 4-butoxybutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Butoxybutan-2-YL)benzene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of Lewis acids like AlCl3.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
(4-Butoxybutan-2-YL)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Butoxybutan-2-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted benzene derivatives, which may exhibit different biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct data on (4-Butoxybutan-2-YL)benzene. However, comparisons can be inferred from structurally related compounds in the evidence:
Functional Group Variations
- 4-Phenyl-2-butanone (CAS 2550-26-7): Molecular Formula: C₁₀H₁₂O (vs. C₁₀H₁₄O for the butoxy analog). Key Difference: The ketone group in 4-phenyl-2-butanone enhances polarity and reactivity compared to the ether group in this compound. This likely reduces the latter’s solubility in polar solvents but improves its stability under acidic conditions .
- (4-Bromo-2-methylbutan-2-YL)benzene (CAS 1197-97-3): Molecular Weight: 227.14 g/mol (vs. ~178 g/mol for the butoxy analog).
Substituent Position and Chain Length
- 4-tert-Butylbenzoic Acid (): Functionality: A carboxylic acid group at the para position. Key Difference: The acidic proton in 4-tert-butylbenzoic acid enables ionic interactions, whereas the ether group in the target compound limits such reactivity, favoring non-polar applications .
Research Findings and Limitations
- Synthesis Challenges : Branched ethers like this compound may require multi-step synthesis (e.g., Williamson ether synthesis or Grignard reactions), whereas simpler derivatives (e.g., butyl benzoate) are more straightforward to prepare .
- Evidence Gaps: No experimental data (e.g., melting point, boiling point, or spectroscopic data) for this compound are available in the provided sources, limiting quantitative comparisons.
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